

An In-Depth Guide to the Spectroscopic Characterization of (2-Bromophenyl)methylmethylamine

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Compound of Interest

Compound Name:	[(2-Bromophenyl)methyl] (ethyl)methylamine
CAS No.:	90944-50-6
Cat. No.:	B3166261

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Abstract

This technical guide provides a comprehensive spectroscopic profile of (2-Bromophenyl)methylmethylamine (CAS No: 698-19-1), a valuable building block in synthetic and medicinal chemistry.[1] As a Senior Application Scientist, this document moves beyond a simple data repository. It offers a detailed interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and comparative analysis with structurally related molecules. The guide explains the causal relationships between the molecule's structure and its spectral output, providing researchers and drug development professionals with a robust framework for structural verification and quality control. Detailed, field-proven protocols for data acquisition are included to ensure reproducibility and accuracy.

Molecular Structure and Spectroscopic Significance

(2-Bromophenyl)methylmethanamine, with the molecular formula $C_8H_{10}BrN$ and a molecular weight of approximately 200.08 g/mol, possesses several key structural features that give rise to a distinct spectroscopic fingerprint.[1] These include an ortho-substituted aromatic ring, a benzylic methylene group, a secondary amine, and an N-methyl group. The presence of a bromine atom introduces a characteristic isotopic pattern in mass spectrometry, which is a crucial confirmation point. Understanding how each of these components contributes to the overall spectra is fundamental to its unambiguous identification.

Caption: Molecular structure of (2-Bromophenyl)methylmethanamine with key atoms numbered for spectral assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. The ortho-bromo substituent desymmetrizes the aromatic ring, leading to distinct signals for each aromatic proton and carbon.

Proton (1H) NMR Analysis

The 1H NMR spectrum is predicted to show four distinct regions corresponding to the aromatic, benzylic, amine, and N-methyl protons. Data from analogous compounds like N,N-dimethyl-1-phenylmethanamine provide a solid baseline for predicting chemical shifts, with adjustments made for the electronic effects of the bromine atom.[2]

Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Integration	Rationale
Aromatic (H3-H6)	7.10 - 7.65	Complex Multiplets	4H	The ortho-bromo substituent induces distinct electronic environments for each aromatic proton, resulting in complex splitting patterns (e.g., dd, td).
Benzylic (H7)	~ 3.75	Singlet	2H	Protons are adjacent to the electron-withdrawing aromatic ring and the nitrogen atom. Expected to be a singlet as 3-bond coupling to the N-H proton is often not resolved.
Amine (H8)	1.5 - 2.5 (variable)	Broad Singlet	1H	The chemical shift is highly dependent on solvent, concentration, and temperature. Proton exchange often leads to a broad signal.

N-Methyl (H9)	~ 2.40	Singlet	3H	The methyl group is attached to the nitrogen atom. Expected to be a singlet as 2-bond coupling to the N-H proton is typically not observed.
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Carbon-13 (¹³C) NMR Analysis

The proton-decoupled ¹³C NMR spectrum will display eight unique signals, corresponding to the eight carbon atoms in the molecule. The carbon directly attached to the bromine will be readily identifiable by its chemical shift.

Assignment	Predicted Chemical Shift (δ, ppm)	Rationale
C-Aromatic (C3-C6)	127.0 - 133.0	Four distinct signals for the aromatic CH carbons.
C-Br (C2)	~ 122.5	The direct attachment to bromine (heavy atom effect) shifts this carbon upfield relative to other substituted carbons.
C-Aromatic (C1)	~ 139.0	The ipso-carbon attached to the benzyl group, shifted downfield.
Benzylic (C7)	~ 56.0	This carbon is deshielded by the adjacent aromatic ring and nitrogen atom.
N-Methyl (C9)	~ 35.8	A typical value for an N-methyl group in this chemical environment. ^[3]

Experimental Protocol: NMR Data Acquisition

- Sample Preparation: Dissolve 5-10 mg of (2-Bromophenyl)methylmethanamine in ~0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Parameters:
 - Pulse Program: Standard single-pulse (zg30).
 - Spectral Width: -2 to 12 ppm.
 - Acquisition Time: ~3-4 seconds.
 - Relaxation Delay (d1): 2 seconds.
 - Number of Scans: 16.
- ^{13}C NMR Parameters:
 - Pulse Program: Standard proton-decoupled with NOE (zgpg30).
 - Spectral Width: 0 to 220 ppm.
 - Acquisition Time: ~1-2 seconds.
 - Relaxation Delay (d1): 2 seconds.
 - Number of Scans: 1024 or more to achieve adequate signal-to-noise.
- Data Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz for ^1H and 1.0 Hz for ^{13}C spectra. Phase and baseline correct the spectra. Calibrate the ^1H spectrum to the residual solvent peak (CHCl_3 at 7.26 ppm) and the ^{13}C spectrum to the CDCl_3 triplet (77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within the molecule. The spectrum provides direct evidence for the secondary amine, aromatic, and alkyl moieties.

Functional Group Analysis

The expected vibrational frequencies are based on established group frequency correlations for amines and aromatic compounds.^[4]

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity	Significance
N-H Stretch	3350 - 3310	Weak to Medium	Confirms the presence of a secondary amine (R ₂ NH). ^[4]
C-H Aromatic Stretch	3100 - 3000	Medium	Indicates sp ² C-H bonds of the benzene ring.
C-H Aliphatic Stretch	3000 - 2850	Medium	Indicates sp ³ C-H bonds of the methylene and methyl groups.
C=C Aromatic Stretch	1600 - 1450	Medium to Strong	Multiple bands characteristic of the benzene ring skeleton.
C-N Aromatic Amine Stretch	1335 - 1250	Strong	Characteristic stretch for an aromatic-aliphatic amine. ^[4]
C-Br Stretch	600 - 500	Medium to Strong	Found in the fingerprint region, indicative of the carbon-bromine bond. ^[5]

Experimental Protocol: ATR-FTIR

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: Place a small amount (1-2 mg) of the solid or a single drop of the liquid sample directly onto the ATR crystal.
- Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Apply the sample and ensure good contact with the crystal using the pressure clamp.
 - Collect the sample spectrum over a range of 4000-400 cm^{-1} .
 - Co-add 16 or 32 scans to improve the signal-to-noise ratio.
- Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. No further processing is usually required.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and crucial structural information based on its fragmentation pattern. For (2-Bromophenyl)methylmethanamine, two features are of paramount importance: the isotopic signature of bromine and the predictable fragmentation of the amine side chain.

Molecular Ion and Bromine Isotopic Pattern

The molecule contains one nitrogen atom, so according to the Nitrogen Rule, its nominal molecular weight is an odd number (199 for the ^{79}Br isotope). However, bromine has two major isotopes, ^{79}Br and ^{81}Br , in nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in a characteristic molecular ion cluster with two peaks of almost equal intensity, separated by 2 m/z units.

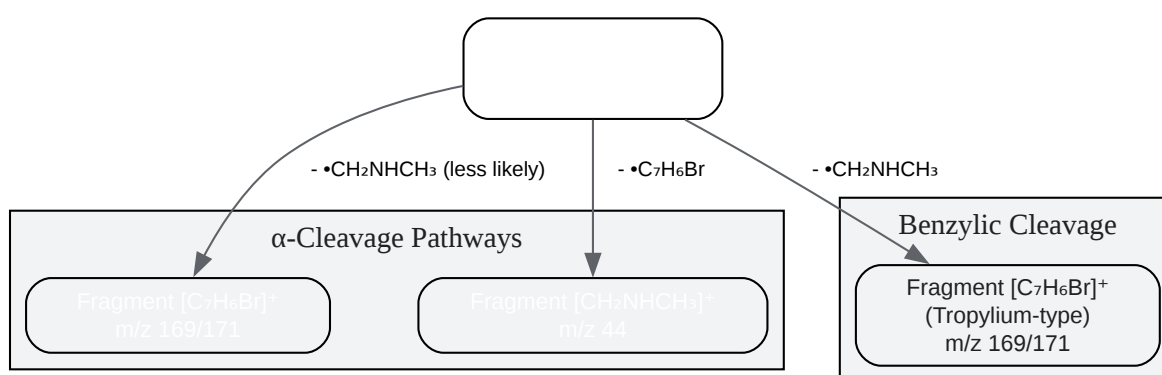
- $[\text{M}]^+$ Peak: m/z 200 (for $\text{C}_8\text{H}_{10}^{79}\text{BrN}$)

- $[M+2]^+$ Peak: m/z 202 (for $C_8H_{10}^{81}BrN$)

Observing this 1:1 doublet is definitive proof of the presence of a single bromine atom in the molecule.

Fragmentation Analysis

The primary fragmentation mechanism for aliphatic amines is α -cleavage, which involves the cleavage of a bond adjacent to the nitrogen atom, leading to the formation of a stable, resonance-stabilized iminium cation.[6]



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Caption: Predicted major fragmentation pathways for (2-Bromophenyl)methylmethanamine in mass spectrometry.

- Dominant α -Cleavage: The most favorable cleavage is the loss of the largest radical. Here, this involves the cleavage of the C7-C1 bond, losing the stable 2-bromobenzyl radical to form the N-methylmethaniminium cation. This is predicted to be the base peak of the spectrum.
 - Fragment: $[CH_2=NHCH_3]^+$
 - m/z : 44

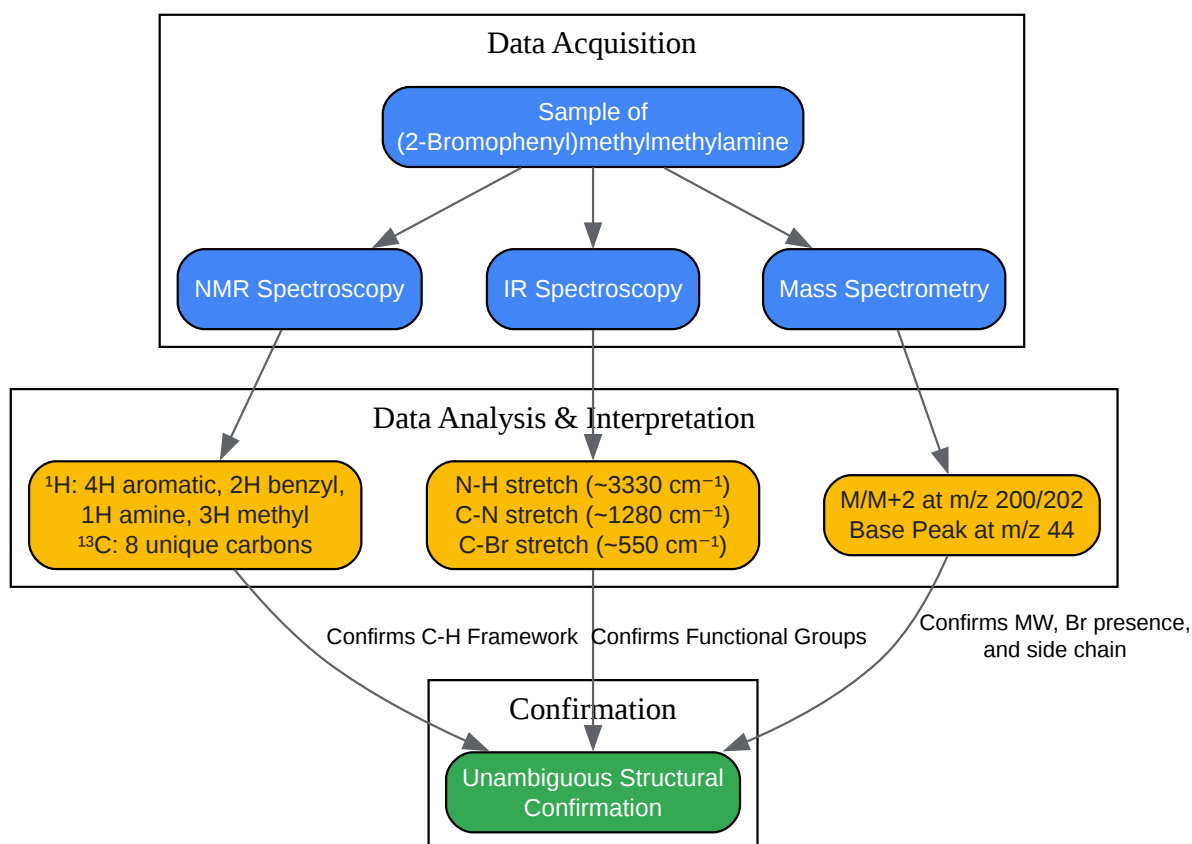
- Benzylic Cleavage: A secondary fragmentation pathway involves the loss of the aminomethyl radical to form a bromotropylium or benzyl cation, which is also relatively stable.
 - Fragment: $[C_7H_6Br]^+$
 - m/z: 169/171 (doublet due to Br)

Experimental Protocol: GC-MS

- Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
- Sample Preparation: Prepare a dilute solution of the sample (~100 $\mu\text{g/mL}$) in a volatile solvent like dichloromethane or ethyl acetate.
- GC Parameters:
 - Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).
 - Inlet Temperature: 250 $^{\circ}\text{C}$.
 - Oven Program: Start at 100 $^{\circ}\text{C}$, hold for 2 min, ramp to 280 $^{\circ}\text{C}$ at 15 $^{\circ}\text{C}/\text{min}$, hold for 5 min.
 - Carrier Gas: Helium at a constant flow of 1 mL/min.
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 $^{\circ}\text{C}$.
 - Mass Range: Scan from m/z 40 to 300.

Integrated Spectroscopic Workflow

Confirming the identity of (2-Bromophenyl)methylmethylamine requires a synergistic approach where data from all three techniques are correlated. This self-validating system ensures the highest degree of confidence in the final structural assignment.



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Caption: Integrated workflow for the spectroscopic confirmation of (2-Bromophenyl)methylmethanamine.

Conclusion

The spectroscopic characterization of (2-Bromophenyl)methylmethanamine is unambiguous when utilizing a multi-technique approach. NMR spectroscopy elucidates the precise carbon-hydrogen framework, highlighting the distinct environments created by the ortho-bromo substituent. Infrared spectroscopy provides rapid confirmation of essential functional groups, notably the secondary amine. Finally, mass spectrometry confirms the molecular weight, the presence of a single bromine atom through its characteristic isotopic pattern, and the structure of the N-methyl benzylamine side chain via predictable α -cleavage. This guide provides the

foundational data and interpretive logic necessary for researchers to confidently verify the structure and purity of this important chemical intermediate.

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